3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-amine
Description
3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group at position 3 and an amine group at position 3. Its molecular formula is C₈H₆ClN₃S (MW: 227.67 g/mol). The compound has been synthesized via catalyst-free, one-pot strategies, as demonstrated by its NMR (¹H and ¹³C) and HRMS data . The ortho-chlorophenyl substituent introduces steric and electronic effects that influence reactivity and biological interactions. This compound is of interest in medicinal chemistry, particularly in kinase activation studies, though its specific applications remain under exploration .
Properties
IUPAC Name |
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNFEBRFRBJSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19922-06-6 | |
| Record name | 3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzonitrile with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
Synthesis of 3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-amine
The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with chlorinated phenyl compounds. The methodologies employed often include nucleophilic substitution reactions and cyclization processes that yield high purity products suitable for biological testing.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. A study reported that certain derivatives showed significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). For instance:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
| Derivative B | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |
These findings suggest that the compound may inhibit tumor growth through multiple pathways, including cell cycle regulation and modulation of gene expression related to tumor progression .
Antiviral Properties
In addition to anticancer effects, this compound derivatives have shown antiviral activity against viruses such as the tobacco mosaic virus (TMV). Certain synthesized compounds demonstrated around 50% inhibition of TMV in bioassay tests, indicating their potential as antiviral agents .
Immunomodulatory Effects
There is emerging evidence that compounds related to this compound may possess immunomodulatory effects. These compounds can influence the proliferation of immune cells and cytokine production, suggesting their potential use in treating autoimmune diseases or enhancing immune responses .
Anticancer Efficacy
A recent study evaluated a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives for their anticancer activity against multiple human cancer cell lines. The results indicated that specific modifications to the thiadiazole structure significantly enhanced cytotoxicity:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound X | Gastric Cancer (NUGC) | 0.021 |
| Compound Y | Colon Cancer (LS180) | 0.025 |
These findings highlight the importance of structural modifications in optimizing therapeutic efficacy against cancer .
Mechanistic Studies
Mechanistic studies utilizing molecular docking simulations have provided insights into how these compounds interact with specific biological targets such as kinesin spindle proteins (KSP). This interaction is crucial for understanding the compound's mode of action and its potential as a targeted therapy for cancers like multiple myeloma .
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium and calcium channels, as well as GABA receptors . The compound’s antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Key Derivatives
The 1,2,4-thiadiazole scaffold is highly versatile, with modifications primarily occurring at positions 3 and 4. Below is a comparative analysis of derivatives with varying substituents:
Table 1: Structural and Functional Comparison of 1,2,4-Thiadiazol-5-amine Derivatives
Impact of Substituent Position and Electronic Effects
- Para-substituted derivatives may exhibit enhanced resonance stabilization, influencing reactivity in coupling reactions .
- Heteroaromatic Substituents : Pyridinyl derivatives (e.g., 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine) demonstrate improved macrofilaricidal activity, attributed to nitrogen's hydrogen-bonding capacity in biological targets .
- Electron-Withdrawing Groups: The trichloromethyl group in 3-(trichloromethyl)-1,2,4-thiadiazol-5-amine increases electrophilicity but also raises toxicity concerns, as noted in safety data sheets .
Biological Activity
3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by various studies and case reports.
Chemical Structure
The compound features a thiadiazole ring, which is known for its biological activity. The presence of the 2-chlorophenyl group enhances its interaction with biological targets.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities. For instance:
- Bacterial Inhibition : In a study evaluating the antimicrobial efficacy of related thiadiazole derivatives, the compound demonstrated moderate activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 62.5 μg/mL to 125 μg/mL .
- Fungal Activity : The compound also exhibited antifungal properties against Candida albicans and Aspergillus niger, showcasing zones of inhibition comparable to standard antifungal agents .
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies:
- Cell Line Studies : In vitro studies revealed that derivatives of this compound can inhibit the growth of breast cancer cells (MCF-7) with IC50 values as low as 0.28 µg/mL. This effect is attributed to cell cycle arrest at the G2/M phase .
- Mechanism of Action : The anticancer activity may involve the inhibition of key proteins such as CDK9 and STAT3, which are crucial for cell proliferation and survival . Molecular docking studies suggest that these compounds can interfere with DNA binding and kinase activity.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects:
- Anticonvulsant Activity : The compound has been linked to modulation of voltage-gated sodium and calcium channels, alongside GABA receptor interaction, suggesting its potential in treating neurological disorders .
- Analgesic Properties : Preliminary tests have shown that it may possess analgesic effects, further supporting its therapeutic versatility .
Case Studies and Research Findings
Q & A
What are the recommended synthetic routes for 3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or carboxylic acid derivatives. A common method includes reacting 2-chlorobenzoyl chloride with thiosemicarbazide under reflux in ethanol, followed by intramolecular cyclization using phosphoryl chloride (POCl₃) . Optimization requires precise control of temperature (70–80°C), stoichiometric ratios (1:1.2 molar ratio of thiourea to acyl chloride), and anhydrous conditions to minimize side reactions like hydrolysis. Catalytic bases (e.g., triethylamine) enhance cyclization efficiency by neutralizing HCl byproducts .
How is the structural integrity of this compound confirmed post-synthesis?
Basic Research Question
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.4–7.9 ppm for 2-chlorophenyl) and the thiadiazole C-5 amine proton (δ ~11.1 ppm, broad singlet). The absence of carbonyl signals confirms cyclization .
- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 227.01 (C₈H₆ClN₃S⁺) validates the molecular formula .
- IR Spectroscopy : Stretching vibrations at ~3350 cm⁻¹ (N-H) and ~1550 cm⁻¹ (C=N) confirm functional groups .
How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives?
Advanced Research Question
Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Substituent Effects : The 2-chlorophenyl group’s steric and electronic properties influence target binding. Comparative studies with 3- or 4-chlorophenyl analogs (e.g., lower activity in 4-chloro derivatives) highlight positional isomer impacts .
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains require standardized protocols (CLSI guidelines) .
- Solubility Limitations : Poor aqueous solubility (common in thiadiazoles) can reduce bioavailability. Use co-solvents (DMSO/PEG) or pro-drug strategies to improve activity .
What in silico strategies are effective for predicting the biological targets of this compound?
Advanced Research Question
Computational approaches include:
- Molecular Docking : Screen against enzymes like COX-2 or EGFR using AutoDock Vina. The thiadiazole core’s planar structure favors π-π stacking in hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to predict antibacterial potency .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., with DNA gyrase) over 100 ns trajectories to validate binding modes .
What are the solubility properties of this compound, and how do structural modifications influence them?
Basic Research Question
The compound exhibits low aqueous solubility (<0.1 mg/mL) due to high lipophilicity (logP ~2.8). Modifications to improve solubility include:
- Polar Substituents : Introducing -OH or -NH₂ groups at the phenyl ring increases hydrogen bonding capacity .
- Salt Formation : Hydrochloride salts enhance water solubility (e.g., 5-amino-1,2,4-thiadiazole dihydrochloride derivatives) .
- Prodrug Design : Conjugation with glycine or PEG moieties improves bioavailability .
What experimental approaches are used to study the mechanism of action of thiadiazole derivatives in anticancer research?
Advanced Research Question
Mechanistic studies employ:
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify caspase-3/7 activation in treated cancer cells .
- Mitochondrial Membrane Potential : JC-1 dye detects depolarization, linking thiadiazole activity to intrinsic apoptosis pathways .
- Kinase Inhibition Profiling : Screen against a panel of 50+ kinases (e.g., CDK2, Aurora B) to identify primary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
